1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the fluoro group and the ethyl chain.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. For example, it can bind to serotonin receptors, modulating neurotransmitter activity and potentially affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the pyrrolidine ring and hexyl group.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a nicotinamide moiety instead of the pyrrolidine ring.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28FN3O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H28FN3O2/c1-2-3-4-5-9-23-21(27)16-11-20(26)25(14-16)10-8-15-13-24-19-7-6-17(22)12-18(15)19/h6-7,12-13,16,24H,2-5,8-11,14H2,1H3,(H,23,27) |
InChI Key |
PFWLBEUTGFBENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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